molecular formula C16H10Br2N2 B3056910 2,3-Dibromo-5,6-diphenylpyrazine CAS No. 75163-71-2

2,3-Dibromo-5,6-diphenylpyrazine

Cat. No. B3056910
CAS RN: 75163-71-2
M. Wt: 390.07 g/mol
InChI Key: SLVBMGDLQPDWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5,6-diphenylpyrazine is a heterocyclic compound with the following chemical formula: C~18~H~10~Br~2~N~2~ . It belongs to the class of pyrazine derivatives, which are known for their diverse pharmacological activities. Pyrazines serve as essential scaffolds in perfumeries, food industries, and pharmaceuticals due to their versatility .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Rhenium Complexes: The synthesis and characterization of rhenium complexes with 2,3-Di(2-pyridyl)-5,6-diphenylpyrazine derivatives have been studied. These complexes have shown interesting electrochemical and emission properties, which could be significant in materials science and catalysis research (Wu, Abruña, & Zhong, 2012).

Chemical Synthesis and Derivatives

  • Imidazo and Imidazolino Derivatives: A study focused on synthesizing derivatives of Imidazo and Imidazolino pyrazines, including 5,6-diphenyl variants, which can contribute to the development of new chemical compounds for various applications (Martin & Tarasiejska, 2010).

Novel Drug Compounds

  • Prostacyclin Receptor Agonist Prodrug: A novel diphenylpyrazine derivative, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), has been synthesized and evaluated as a prostacyclin receptor agonist prodrug, showing promise for treating various vascular diseases (Kuwano et al., 2007).

Microwave-Assisted Synthesis

  • Green Synthesis Techniques: Research on benign and rapid microwave-assisted synthesis methods for quinoxalines and pyrazines, including 2,3-diphenyl variants, highlights environmentally friendly approaches in chemical synthesis (Mohsenzadeh, Aghapoor, & Darabi, 2007).

Structure-Activity Relationship Studies

  • Prostacyclin Receptor Agonists: Investigations into the structure-activity relationships of diphenylpyrazine derivatives have been conducted, leading to the development of potent prostacyclin receptor agonists with potential therapeutic applications (Asaki et al., 2007).

Luminescent Properties

  • Luminescent Platinum Complexes: Studies on dinuclear platinum(II) complexes incorporating diphenylpyrazine-based ligands have revealed their potential as efficient red phosphors due to their luminescent properties, which could be applied in lighting and display technologies (Culham et al., 2013).

Corrosion Inhibitors

  • Inhibitors for Mild Steel: 2,3-Diphenylpyrazine and its derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium, indicating their potential applications in industrial corrosion prevention (Saranya et al., 2016).

properties

IUPAC Name

2,3-dibromo-5,6-diphenylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBMGDLQPDWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295794
Record name 2,3-dibromo-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75163-71-2
Record name NSC105561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dibromo-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-5,6-diphenylpyrazine
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-5,6-diphenylpyrazine
Reactant of Route 3
Reactant of Route 3
2,3-Dibromo-5,6-diphenylpyrazine
Reactant of Route 4
2,3-Dibromo-5,6-diphenylpyrazine
Reactant of Route 5
2,3-Dibromo-5,6-diphenylpyrazine
Reactant of Route 6
Reactant of Route 6
2,3-Dibromo-5,6-diphenylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.